molecular formula C8H8Cl2O B075180 1-(3,4-Dichlorophenyl)ethanol CAS No. 1475-11-2

1-(3,4-Dichlorophenyl)ethanol

Cat. No.: B075180
CAS No.: 1475-11-2
M. Wt: 191.05 g/mol
InChI Key: VZTGSONNNMGQNQ-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)ethanol is an organic compound with the molecular formula C8H8Cl2O It is a chiral molecule, meaning it has non-superimposable mirror images

Biochemical Analysis

Biochemical Properties

It has been found that similar compounds can act as catalysts in biochemical reactions . For instance, ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate has been identified as a potent catalyst in the bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone . This suggests that 1-(3,4-Dichlorophenyl)ethanol may also interact with enzymes and other biomolecules in a similar manner.

Cellular Effects

The cellular effects of this compound are currently unknown. Related compounds have been shown to influence cellular processes. For example, 3-(3,4-Dichlorophenyl)-1,1-Dimethylurea (DCMU), a photosynthesis inhibitor, has been shown to affect the cell cycle in Euglena gracilis . It inhibits the transit through G2/M phase but does not block entrance into the cell cycle . This suggests that this compound may also have significant effects on cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Related compounds have been shown to interact with biomolecules at the molecular level. For instance, ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate acts as a catalyst in the bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone, suggesting potential binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

A related compound, ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate, has been shown to effectively transform 2-chloro-1-(2,4-dichlorophenyl)ethanone at relatively high conversion temperatures, with the reaction conducted at 40 °C for 26 hours . This suggests that this compound may also exhibit temporal changes in its effects over time in laboratory settings.

Metabolic Pathways

The metabolic pathways involving this compound are not well-studied. Related compounds have been shown to be involved in metabolic pathways. For instance, ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate is involved in the bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dichlorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 3,4-dichloroacetophenone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an organic solvent like ethanol or tetrahydrofuran under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs biocatalytic methods. Enzymes such as ketoreductases can be used to achieve high enantioselectivity and yield. For instance, the reduction of 3,4-dichloroacetophenone using Escherichia coli cells expressing specific ketoreductases has been reported to produce the desired alcohol with high optical purity .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Manganese dioxide in acetonitrile at elevated temperatures.

    Reduction: Sodium borohydride in ethanol at room temperature.

    Substitution: Thionyl chloride in dichloromethane under reflux conditions.

Major Products:

Scientific Research Applications

1-(3,4-Dichlorophenyl)ethanol has several applications in scientific research:

Comparison with Similar Compounds

  • 1-(3,4-Difluorophenyl)ethanol
  • 1-(3,4-Dibromophenyl)ethanol
  • 1-(3,4-Dimethylphenyl)ethanol

Comparison: 1-(3,4-Dichlorophenyl)ethanol is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to its fluorinated, brominated, or methylated analogs, the dichloro compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTGSONNNMGQNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601290888
Record name 3,4-Dichloro-α-methylbenzenemethanol
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Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1475-11-2
Record name 3,4-Dichloro-α-methylbenzenemethanol
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Record name 3,4-Dichloro-alpha-methylbenzyl alcohol
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Record name 3,4-Dichloro-α-methylbenzenemethanol
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Record name 3,4-dichloro-α-methylbenzyl alcohol
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Synthesis routes and methods

Procedure details

Benzeneruthenium(II) chloride dimer (1.0 mg, 2 μmol, 0.5 mol %) and a chiral ligand (M=Fe, R=s-Bu, Ar=C6H5—, 2.6 μmol, 0.65 mol %) were dissolved in i-propanol (3 mL) under nitrogen atmosphere, and then heated and stirred for 0.5 h at 85° C. After the mixture was cooled to room temperature, 3,4-dichloroacetophenone (0.4 mmol), i-propanol (3 mL) and a solution of potassium t-butoxide in i-propanol (0.4 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 72 h under H2 (3 atm) at −20° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent: ethyl acetate/petroleum ether=1/5). Accordingly, pure 1-(3,4-dichlorophenyl)ethanol was obtained and the ee value (ee=95%) was measured by GC analysis.
Quantity
0.4 mmol
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reactant
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0 (± 1) mol
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reactant
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0.4 mL
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3 mL
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solvent
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3 mL
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solvent
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1 mg
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the chirality of 1-(3,4-dichlorophenyl)ethanol?

A1: this compound exists as two enantiomers, the (R)- and (S)- isomers. This chirality is significant because biological systems often exhibit selectivity towards specific enantiomers. [, ] For example, research demonstrates that the enzyme Alcaligene sp. lipase shows enantioselectivity towards the (R)-isomer of this compound during transesterification reactions. [, ] This selectivity is crucial for applications like kinetic resolution, where enzymes are used to separate enantiomers from a racemic mixture. [, ]

Q2: How does the structure of this compound relate to its biological activity?

A2: While the provided research focuses on enzymatic resolution and doesn't delve into specific biological targets of this compound, we can infer some structure-activity relationships. The presence of the chlorine atoms on the aromatic ring can influence the molecule's lipophilicity, potentially impacting its interaction with biological membranes. [] Furthermore, the position of the chlorine atoms (3,4-dichloro substitution) might influence the molecule's binding affinity to enzymes or receptors. Further research is needed to fully elucidate the relationship between the structure of this compound and its biological activity.

Q3: What are the potential applications of lipase-catalyzed kinetic resolution of this compound?

A3: Kinetic resolution of racemic mixtures, like that of this compound, is a crucial process in pharmaceutical and fine chemical synthesis. [, ] Obtaining enantiomerically pure compounds is often essential for drug development, as different enantiomers can exhibit distinct pharmacological activities, potencies, and even toxicities. [, ] Therefore, the ability to efficiently separate the enantiomers of this compound using Alcaligene sp. lipase could have implications for producing enantiopure pharmaceuticals or intermediates for various chemical syntheses. [, ]

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